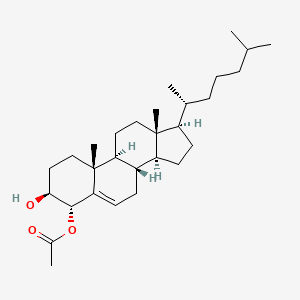

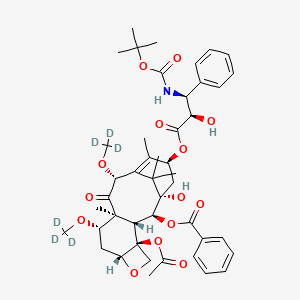

(3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

A study by Ndom et al. (2006) isolated compounds including 3beta-hydroxyolean-12-en-28-oic acid from Senecio burtonii, highlighting the potential of such compounds in phytochemical research and their natural occurrence in plants (Ndom et al., 2006).

Ruan et al. (1999) focused on an improved synthesis of cholest-5-ene-3beta,20,22-triol, a compound related to steroid hormone formation, indicating the relevance of similar compounds in synthetic organic chemistry and hormonal research (Ruan et al., 1999).

Thao et al. (2010) extracted triterpenoids from Camellia japonica, including 3beta-O-acetyl-16beta-hydroxyolean-12-ene, for cytotoxicity testing against cancer cell lines, demonstrating the potential of similar compounds in cancer research (Thao et al., 2010).

Mellado et al. (2004) isolated polyoxygenated steroids from the Antarctic octocoral Dasystenella acanthina, including 3alpha-acetoxy-25-hydroxycholest-4-en-6-one, showing the exploration of marine natural products for bioactive compounds (Mellado et al., 2004).

Pataki and Jensen (1976) explored the synthesis of fluorinated 3β-hydroxypregn-5-en-20-one derivatives, indicating the importance of such compounds in the development of fluorinated steroids (Pataki & Jensen, 1976).

Gu et al. (2002) isolated sesquiterpenoids from Tithonia diversifolia, including 3beta-acetoxy-8beta-isobutyryloxyreynosin, for potential cancer chemopreventive activity, again highlighting the relevance in cancer research (Gu et al., 2002).

Šarek et al. (2005) correlated the cytotoxic activity of betulinines and their hydroxy analogues, including 3beta-hydroxy analogues, in tumor cell lines, showing the potential of these compounds in tumor research (Šarek et al., 2005).

Tanaka et al. (2000) isolated bioactive steroids, including 3beta-hydroxy-4alpha, 14alpha-dimethyl-5alpha-ergosta-8,24(28)-dien-11 -one from Euphorbia chamaesyce, indicating the pharmaceutical potential of such compounds (Tanaka et al., 2000).

Safety And Hazards

Propriétés

IUPAC Name |

[(3S,4S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(32-20(4)30)26(31)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26-27,31H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,27+,28-,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAJTVKFJMIGFR-WAJRRKGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4OC(=O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4OC(=O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857742 |

Source

|

| Record name | (3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate | |

CAS RN |

2515-18-6 |

Source

|

| Record name | (3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)

![a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid](/img/structure/B585448.png)

![[(2R)-2-Amino-5-oxopyrrolidin-1-yl]acetic acid](/img/structure/B585451.png)

![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)